N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Crystallinity Purity control Solid-state characterization

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is a protected indane-2-amine derivative in which the amino group is masked as a trifluoroacetamide. This compound is the penultimate intermediate in the patented Novartis route to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine , the chiral amine fragment of the long-acting β₂-agonist indacaterol maleate.

Molecular Formula C15H18F3NO
Molecular Weight 285.3 g/mol
CAS No. 601487-90-5
Cat. No. B3054398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
CAS601487-90-5
Molecular FormulaC15H18F3NO
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2CC(CC2=C1)NC(=O)C(F)(F)F)CC
InChIInChI=1S/C15H18F3NO/c1-3-9-5-11-7-13(19-14(20)15(16,17)18)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8H2,1-2H3,(H,19,20)
InChIKeyOHWRMLUHAZLNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-90-5): Indacaterol Intermediate and Reference Standard for Regulatory Compliance


N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is a protected indane-2-amine derivative in which the amino group is masked as a trifluoroacetamide. This compound is the penultimate intermediate in the patented Novartis route to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine [1], the chiral amine fragment of the long-acting β₂-agonist indacaterol maleate. Beyond its synthetic role, the compound is commercially supplied as Indacaterol Impurity 28 (or Impurity 20) with full characterization data compliant with ICH guidelines [2], making it an essential reference standard for ANDA submissions and pharmacopeial monograph development.

Why N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Cannot Be Replaced by Other Indane-2-amine Trifluoroacetamides in Synthesis or Impurity Profiling


The 5,6-diethyl substitution pattern is not a generic feature of indane-2-amine intermediates. The sequential regioselective Friedel-Crafts acetylations that install the two ethyl groups are critically dependent on the steric and electronic directing effect of the N-trifluoroacetyl protecting group [1]. Substituting an unsubstituted (CAS 193756-44-4) or mono-ethyl analog (CAS 601487-88-1) would not only alter the lipophilicity required for the final API but would also represent a different impurity with a different retention time, response factor, and toxicological qualification threshold in HPLC methods. The quantitative physical-chemical differences documented below demonstrate why generic replacement is not scientifically justified.

Quantitative Differentiation Evidence: N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (601487-90-5) vs. Analogs


Melting Point: Target Compound vs. Unsubstituted and Mono-ethyl Analogs

The target compound exhibits a melting point of 155–156 °C , which is approximately 28–30 °C higher than the mono-ethyl analog (mp 126.26 °C) and slightly higher than the unsubstituted analog (mp 153–155 °C) . This elevated melting point reflects stronger crystal lattice energy arising from the symmetrical 5,6-diethyl substitution, facilitating more reliable recrystallization and simpler polymorph control during purification.

Crystallinity Purity control Solid-state characterization

Octanol-Water Partition Coefficient (LogP): Lipophilicity Drives Solubility and Chromatographic Behavior

The target compound has a calculated LogP of 3.80 , significantly exceeding that of the unsubstituted analog (calc. LogP ~2.3, estimated from the 229.2 Da molecular weight difference ). This higher lipophilicity changes the predicted reversed-phase HPLC retention time by several minutes under generic acetonitrile/water gradients, making the target compound well-resolved from under-alkylated impurities. The diethyl substitution also reduces aqueous solubility relative to the mono-ethyl and unsubstituted analogs, which must be accounted for in diluent selection during analytical method development.

Lipophilicity LogP HPLC retention time prediction

Molecular Weight and Exact Mass: Primary LC-MS Discrimination from Under-Alkylated Impurities

The target compound has a molecular weight of 285.30 Da and an exact monoisotopic mass of 285.1340 Da . This differs by +28.05 Da from the mono-ethyl analog (257.25 Da, CAS 601487-88-1) and by +56.10 Da from the unsubstituted analog (229.20 Da, CAS 193756-44-4). In LC-MS/MS impurity screens, these mass differences are sufficient for unequivocal extracted-ion chromatogram (EIC) assignment at the 0.05% ICH reporting threshold, preventing misidentification of a process impurity for the target compound.

Mass spectrometry LC-MS Impurity identification Exact mass

Regulatory-Intent Impurity Designation: The Compound Is a Named Indacaterol Impurity, Not Merely a Synthetic Intermediate

Unlike generic indane-2-amine trifluoroacetamides, this compound is explicitly catalogued as Indacaterol Impurity 28 (SynZeal) [1] and Indacaterol Impurity 20/18 by multiple accredited reference-standard suppliers , with specifications of ≥95% HPLC purity, full NMR and MS characterization, and traceability to pharmacopeial monographs (USP/EP) upon feasibility. Non-designated analogs (e.g., the mono-ethyl variant) lack this regulatory documentation and are not accepted as named impurities in ICH Q3A/B-compliant submissions.

Pharmaceutical impurity reference standard ANDA submission Method validation

Synthesis Step Efficiency: Trifluoroacetyl Group Directs Regioselective Diacetylation, Avoiding Mixed-Ethyl By-Products

In the patented six-step route (49% overall yield) [1], the trifluoroacetyl group on the 2-aminoindan scaffold directs the first Friedel-Crafts acetylation exclusively to the 5-position, enabling a second, orthogonal acetylation at the 6-position. Attempting to use a non-fluorinated acetyl protecting group (e.g., acetamide) results in lower regioselectivity and generation of mixed 4,5- and 5,7-isomers. The target compound represents the fully elaborated protected intermediate (Formula V) immediately before deprotection to the free amine, and its isolated yield of approximately 89% in the final acylation step [1] underlines the efficiency retained specifically due to the diethyl-trifluoroacetamide substitution pattern.

Regioselective synthesis Friedel-Crafts acylation Process chemistry Trifluoroacetyl protecting group

High-Value Application Scenarios for N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (601487-90-5)


HPLC Method Validation and System Suitability Testing for Indacaterol Maleate Drug Substance and Drug Product

Use as a primary impurity reference standard for specificity, linearity, accuracy, and precision experiments required by ICH Q2(R2). The compound's LogP of 3.80 ensures a distinct retention time from indacaterol and its other specified impurities . Its 285.30 Da molecular weight provides unambiguous identification in LC-MS peak purity analysis [1].

Synthetic Intermediate in Multi-Kilogram GMP Production of Indacaterol Maleate

The compound is the immediate precursor to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, the chiral amine fragment that is coupled to the quinoline-2-one headpiece. Its sharp melting point (155–156 °C) simplifies large-scale purification via trituration or recrystallization, and the trifluoroacetyl group is removed under mild basic conditions without racemization [1].

Forced Degradation and Stability-Indicating Method Development for Indacaterol Formulations

This compound may arise as a process impurity from incomplete deprotection or as a degradation product under acidic storage conditions. Its availability as a characterized reference standard (purity ≥95% HPLC) allows spike-and-recovery experiments to demonstrate that the analytical method is stability-indicating, a key requirement for ICH Q1A(R2) stability protocols.

Comparative Lipophilicity Assessment in Indane-Based Drug Design

With a calculated LogP of 3.80 , this compound serves as a reference point for Structure–Property Relationship (SPR) studies within the indacaterol chemotype. Researchers seeking to modulate the lipophilicity of the indane-2-amine fragment can benchmark against this compound to guide modifications while maintaining acceptable CNS penetration or metabolic stability profiles.

Quote Request

Request a Quote for N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.